REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[NH2:4][C:5]1[C:6]([C:11]([O:13]C)=O)=[N:7][CH:8]=[CH:9][N:10]=1>C(O)C>[NH2:4][C:5]1[C:6]([C:11]([NH:2][NH2:3])=[O:13])=[N:7][CH:8]=[CH:9][N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CN1)C(=O)OC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
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Details
|
The solid was washed with cold ethanol (2×25 ml)
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Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CN1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.75 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |